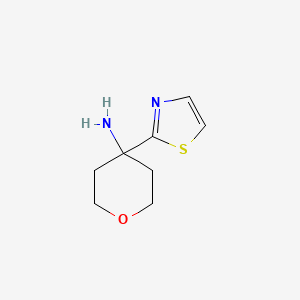

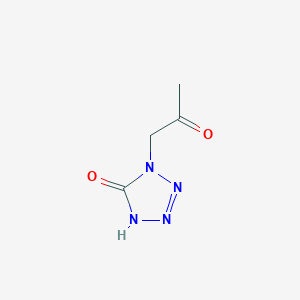

![molecular formula C21H20N4O2S B2766274 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1207029-39-7](/img/structure/B2766274.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[c][1,2,5]thiadiazole derivatives are known to be used in various applications such as photovoltaics or as fluorescent sensors . They are part of a larger class of compounds known as electron donor-acceptor (D-A) systems .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Miyaura borylation and Suzuki coupling reactions . For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .Chemical Reactions Analysis

The chemical reactions involving similar compounds are often influenced by the presence of the benzo[c][1,2,5]thiadiazole motif. For example, these compounds can act as potential visible-light organophotocatalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester is a solid with a melting point of 81-86 °C .Aplicaciones Científicas De Investigación

Antimicrobial and Antitumoral Applications

Several studies have explored the antimicrobial and antitumoral potential of compounds structurally related to Benzo[c][1,2,5]thiadiazol derivatives. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, showing potential against Mycobacterium tuberculosis with low cytotoxicity, indicating a promising therapeutic index (Pancholia et al., 2016). Similarly, novel 1,3,4-thiadiazole analogues have been synthesized and evaluated for their anticancer activities, demonstrating the potential to inhibit tumor growth (Krishna et al., 2020).

Molecular Aggregation Studies

Research into the molecular aggregation behaviors of thiadiazol derivatives in various solvents has provided insights into their photophysical properties. For example, the study of molecular aggregation in thiadiazol derivatives revealed the influence of the substituent group structure on molecule aggregation interactions, highlighting the compound's potential in the study of fluorescent materials and optical devices (Matwijczuk et al., 2016).

Semiconducting Polymers

In the field of organic electronics, derivatives of Benzo[c][1,2,5]thiadiazol have been investigated for their utility in semiconducting polymers. The structural and electronic properties of these compounds contribute significantly to the development of high-performance optoelectronic semiconductors. A study highlighted the implementation of benzo[d][1,2,3]thiadiazole and its fluoro derivatives in constructing alternating copolymers, demonstrating their effectiveness in enhancing device performance in applications such as solar cells and field-effect transistors (Chen et al., 2016).

Mecanismo De Acción

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazol (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .

Biochemical Pathways

The compound’s ability to act as a photocatalyst suggests it could influence a variety of photochemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its potential as a visible-light organophotocatalyst . It may facilitate various photochemical reactions, but the specific effects would depend on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light conditions would be crucial given the compound’s potential role as a photocatalyst

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-20(15-6-7-18-19(12-15)23-28-22-18)24-8-10-25(11-9-24)21(27)17-13-16(17)14-4-2-1-3-5-14/h1-7,12,16-17H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGAWCKZNOJIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

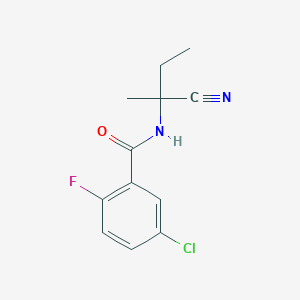

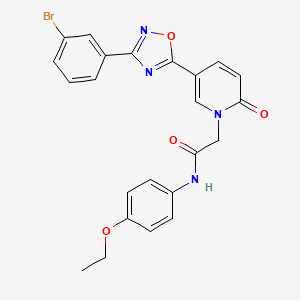

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)

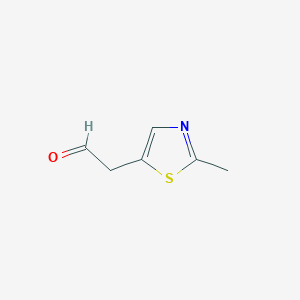

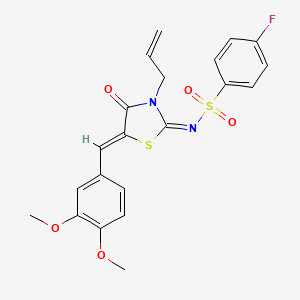

![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)

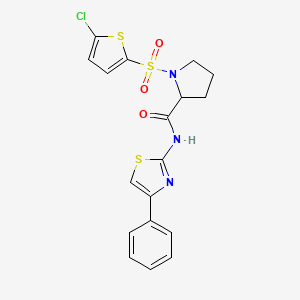

![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)

![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2766198.png)

![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2766202.png)

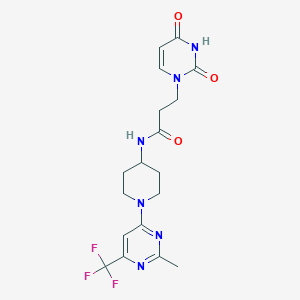

![N,N-Dimethyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-sulfonamide](/img/structure/B2766213.png)